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molecular formula C9H8F3NO2 B1304137 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid CAS No. 539855-70-4

3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid

Cat. No. B1304137
M. Wt: 219.16 g/mol
InChI Key: BMMLLDYJLFQFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763638B2

Procedure details

Lithium hydroxide monohydrate (330 mg) is added in one portion to a solution of 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid methyl ester (610 mg) in a mixture of THF (15 mL) and water (5 mL). The mixture is stirred for 20 h at RT. DCM and aqueous HCl (1.0 M) are added, the layers are separated and the aqueous layer is extracted twice with DCM. The combined organic extracts are dried over MgSO4 and concentrated in vacuo to give the desired propionic acid as a beige solid.
Name
Lithium hydroxide monohydrate
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6](=[O:19])[CH2:7][CH2:8][C:9]1[CH:10]=[N:11][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:13][CH:14]=1.C(Cl)Cl.Cl>C1COCC1.O>[F:17][C:15]([F:16])([F:18])[C:12]1[N:11]=[CH:10][C:9]([CH2:8][CH2:7][C:6]([OH:19])=[O:5])=[CH:14][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
330 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
610 mg
Type
reactant
Smiles
COC(CCC=1C=NC(=CC1)C(F)(F)F)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)CCC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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